molecular formula C13H12N2O3 B12811876 p-Aminophenyl p-hydroxycarbanilate CAS No. 6232-42-4

p-Aminophenyl p-hydroxycarbanilate

Cat. No.: B12811876
CAS No.: 6232-42-4
M. Wt: 244.25 g/mol
InChI Key: VEJIFBFPDYXOTF-UHFFFAOYSA-N
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Description

p-Aminophenyl p-hydroxycarbanilate: is an organic compound that features both an amino group and a hydroxy group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of p-Aminophenyl p-hydroxycarbanilate can be achieved through several synthetic routes. One common method involves the reaction of p-aminophenol with p-hydroxycarbanilic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions: p-Aminophenyl p-hydroxycarbanilate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry: p-Aminophenyl p-hydroxycarbanilate is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. It serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used in the study of enzyme-substrate interactions and as a probe in biochemical assays. Its unique structure allows it to interact with specific enzymes, making it valuable in enzymology studies .

Medicine: Its ability to undergo various chemical modifications makes it a versatile scaffold for drug design .

Industry: In industrial applications, this compound is used in the production of dyes, pigments, and polymers. Its chemical properties make it suitable for use in materials science and engineering .

Mechanism of Action

The mechanism of action of p-Aminophenyl p-hydroxycarbanilate involves its interaction with specific molecular targets. The amino and hydroxy groups allow it to form hydrogen bonds and other interactions with enzymes and receptors. This can lead to the modulation of enzymatic activity or receptor signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

6232-42-4

Molecular Formula

C13H12N2O3

Molecular Weight

244.25 g/mol

IUPAC Name

(4-aminophenyl) N-(4-hydroxyphenyl)carbamate

InChI

InChI=1S/C13H12N2O3/c14-9-1-7-12(8-2-9)18-13(17)15-10-3-5-11(16)6-4-10/h1-8,16H,14H2,(H,15,17)

InChI Key

VEJIFBFPDYXOTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N)OC(=O)NC2=CC=C(C=C2)O

Origin of Product

United States

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